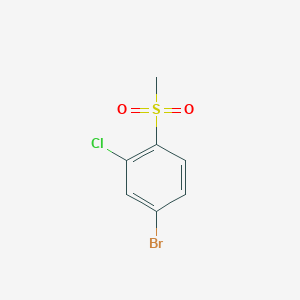
4-Bromo-2-chloro-1-méthanesulfonylbenzène
Vue d'ensemble
Description
4-Bromo-2-chloro-1-methanesulfonylbenzene (BCMSB) is an organosulfur compound that has been studied for its potential applications in a variety of scientific research fields. It has been found to possess a variety of properties that make it an attractive and useful compound for a wide range of applications.
Applications De Recherche Scientifique
Synthèse chimique
“4-Bromo-2-chloro-1-méthanesulfonylbenzène” est un composé chimique unique qui peut être utilisé dans divers processus de synthèse chimique . Sa structure et ses propriétés spécifiques en font un composant précieux dans la création d’autres composés complexes .
Matériaux optiques non linéaires
Ce composé a des applications potentielles dans le domaine des matériaux optiques non linéaires . Les matériaux optiques non linéaires sont utilisés dans diverses technologies, notamment les systèmes laser, les dispositifs de communication optique et les dispositifs photoniques . Ces matériaux sont connus pour leur capacité à modifier l’intensité, la vitesse ou la direction de la lumière .
Synthèse organique
“this compound” peut également être utilisé en synthèse organique . La synthèse organique est une méthode de construction de composés organiques par réactions chimiques. Les composés utilisés dans ces réactions sont généralement dérivés de sources naturelles ou sont eux-mêmes des produits de synthèses chimiques .
Science des matériaux
Dans le domaine de la science des matériaux, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques . Les scientifiques des matériaux pourraient manipuler les propriétés de “this compound” pour créer des matériaux avec des caractéristiques spécifiques .
Chromatographie
Le composé pourrait potentiellement être utilisé en chromatographie, une technique de laboratoire pour la séparation d’un mélange . Ses propriétés uniques pourraient le rendre utile dans le développement de nouvelles méthodes chromatographiques .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIHZAYTOAGCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630555 | |
| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648905-09-3 | |
| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

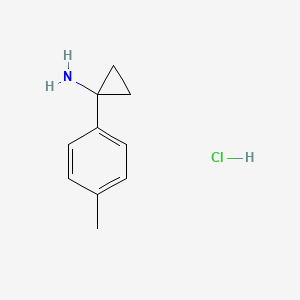
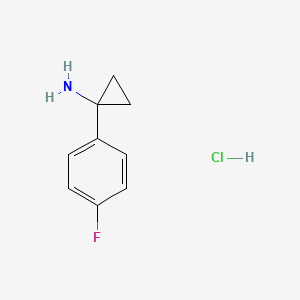
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)

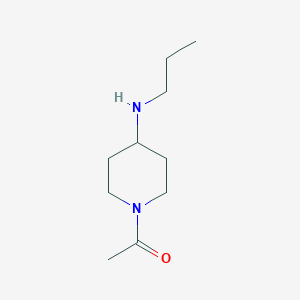
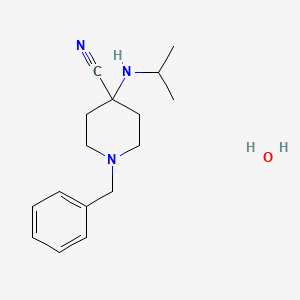
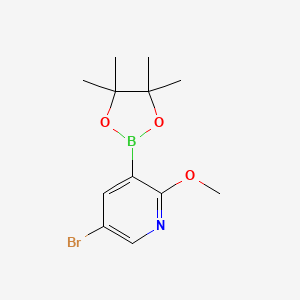
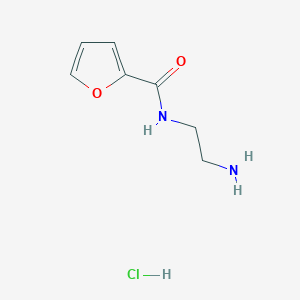
![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)
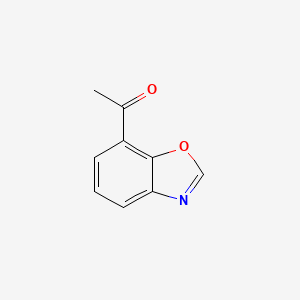
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)

